molecular formula C15H8F6N2O2 B1680089 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 153587-01-0

1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1680089
M. Wt: 362.23 g/mol
InChI Key: YLFMCMWKHSDUCT-UHFFFAOYSA-N
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Description

NS 1619 is a calcium-dependent activator of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle. It is typically used at a concentration of 30 µM to hyperpolarize the membrane potential of single myocytes during studies of smooth muscle relaxation and vasodilation. Studies suggest that activation of BKCa channels by NS 1619 can protect the cardiac muscle against pulmonary hypertension as well as ischemia and reperfusion injury in various animal models.
NS 1619 is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one in which the hydrogens at positions 1 and 5 are replaced are replaced by 2-hydroxy-5-(trifluoromethyl)phenyl and trifluoromethyl groups, respectively. It is an opener/activator of the large-conductance calcium-activated potassium channel (Bkca). It has a role as a potassium channel opener. It is a member of benzimidazoles, a member of phenols and a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Corrosion Inhibition

Research on imidazole derivatives, including compounds with structures related to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, has demonstrated their potential as corrosion inhibitors. For instance, derivatives have shown significant efficiency in protecting mild steel in acidic solutions, highlighting the importance of functional groups in enhancing corrosion resistance. These findings are supported by experimental and theoretical studies, including density functional theory (DFT) calculations (Prashanth et al., 2021).

Anticancer Activity

Another area of research involves the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. Compounds structurally similar to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one have been synthesized and tested against various cancer cell lines. These studies have demonstrated the potential of these compounds as leads for the development of novel cancer therapeutics, showing promising antiproliferative effects (Karthikeyan et al., 2017).

Material Science and Catalysis

In material science and catalysis, benzimidazole derivatives related to the compound have been utilized in the development of new materials with desirable electronic and optical properties. For example, research has focused on their use in synthesizing materials with potential applications in non-linear optical (NLO) devices, showcasing the impact of substituents on the electronic properties and NLO behavior of these compounds (Manikandan et al., 2019).

Environmental Sensing

Additionally, benzimidazole derivatives have been explored as chemosensors for the detection of ions in environmental samples. Studies have revealed that certain imidazole-based compounds are effective in sensing cyanide and mercury ions, highlighting their potential in environmental monitoring and safety applications. These findings illustrate the versatility of benzimidazole derivatives in developing sensitive and selective sensors for harmful substances (Emandi et al., 2018).

properties

IUPAC Name

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMCMWKHSDUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165363
Record name 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

153587-01-0
Record name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153587-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS 1619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
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1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
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1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Citations

For This Compound
2
Citations
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease, 2016 - Springer
Calcium (Ca 2+ )-activated potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
Calcium (Ca 2+ )-activated Potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com

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